Cas no 3563-92-6 (Zylofuramine)

Zylofuramine structure
Zylofuramine structure
Nome del prodotto:Zylofuramine
Numero CAS:3563-92-6
MF:C14H21NO
MW:219.322643995285
CID:308271
PubChem ID:71129

Zylofuramine Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Furanmethanamine,N-ethyltetrahydro-a-(phenylmethyl)-, [R-(R*,R*)]- (9CI)
    • ZYLOFURAMINE
    • D-threo-α-Benzyl-N-ethyltetrahydrofurfurylamine
    • Zylofuramine [INN]
    • MS-23216
    • NS00114033
    • Zylofuraminum
    • CHEMBL3989838
    • UNII-8N66VC535R
    • ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine
    • Zilofuramina [INN-Spanish]
    • DTXSID20912313
    • Q15410167
    • AKOS040742849
    • (1R)-N-ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine
    • 5-18-09-00654 (Beilstein Handbook Reference)
    • SCHEMBL161252
    • EN300-6497773
    • D-threo-alpha-Benzyl-N-ethyltetrahydrofurfurylamine
    • CS-0085683
    • Zilofuramina
    • 3563-92-6
    • 2-Furanmethanamine, N-ethyltetrahydro-alpha-(phenylmethyl)-, (R-(R*,R*))-
    • BRN 1371229
    • Zylofuraminum [INN-Latin]
    • HY-122477
    • Furfurylamine, alpha-benzyl-N-ethyl-tetrahydro-, D-threo-
    • 8N66VC535R
    • G13049
    • DA-68893
    • Zylofuramine
    • Inchi: InChI=1S/C14H21NO/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12/h3-5,7-8,13-15H,2,6,9-11H2,1H3/t13-,14-/m1/s1
    • Chiave InChI: DOFCLOLKFGSRTG-ZIAGYGMSSA-N
    • Sorrisi: CCN[@@H]([@@]1([H])CCCO1)CC2=CC=CC=C2

Proprietà calcolate

  • Massa esatta: 219.16243
  • Massa monoisotopica: 219.162
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 5
  • Complessità: 189
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 21.3A^2
  • XLogP3: 2.6

Proprietà sperimentali

  • Colore/forma: Polvere solida, potenza
  • Densità: 1.3277 (rough estimate)
  • Punto di fusione: No data available
  • Punto di ebollizione: 328.8±15.0 °C at 760 mmHg
  • Punto di infiammabilità: 137.2±9.8 °C
  • Indice di rifrazione: 1.5240 (estimate)
  • Solubilità: 生物体外In Vitro:DMSO溶解度≥ 100 mg/mL(455.95 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
  • PSA: 21.26
  • Pressione di vapore: 0.0±0.7 mmHg at 25°C

Zylofuramine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
Z879392-5mg
Zylofuramine
3563-92-6 ≥99%
5mg
¥3,591.00 2022-01-13
Enamine
EN300-6497773-0.25g
ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine
3563-92-6
0.25g
$8301.0 2023-05-26
MedChemExpress
HY-122477-10mM*1mLinDMSO
Zylofuramine
3563-92-6 99.92%
10mM*1mLinDMSO
¥3850 2023-07-26
MedChemExpress
HY-122477-5mg
Zylofuramine
3563-92-6 99.92%
5mg
¥2600 2024-04-18
1PlusChem
1P00CB1F-5mg
Zylofuramine
3563-92-6 99%
5mg
$324.00 2024-05-04
A2B Chem LLC
AF73379-100mg
Zylofuramine
3563-92-6 98% by HPLC
100mg
$1470.00 2024-04-20
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce46666-5mg
Zylofuramine
3563-92-6 98%
5mg
¥3120.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce46666-10mg
Zylofuramine
3563-92-6 98%
10mg
¥4903.00 2023-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
Z879392-10mg
Zylofuramine
3563-92-6 ≥99%
10mg
¥5,643.00 2022-01-13
Enamine
EN300-6497773-0.1g
ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine
3563-92-6
0.1g
$7941.0 2023-05-26
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:3563-92-6)Zylofuramine
A1027229
Purezza:99%
Quantità:10mg
Prezzo ($):674.0